1-(2,3-Dihydroxynaphthalen-1-yl)ethanone 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974979
InChI: InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3
SMILES:
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

1-(2,3-Dihydroxynaphthalen-1-yl)ethanone

CAS No.:

Cat. No.: VC15974979

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dihydroxynaphthalen-1-yl)ethanone -

Specification

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 1-(2,3-dihydroxynaphthalen-1-yl)ethanone
Standard InChI InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3
Standard InChI Key MLNSSNSMQHUHRH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=CC2=CC=CC=C21)O)O

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure consists of a naphthalene ring system (C₁₀H₈) functionalized with hydroxyl (-OH) groups at positions 2 and 3 and an acetyl group (-COCH₃) at position 1. This arrangement places the hydroxyl groups in close proximity, potentially enabling intramolecular hydrogen bonding, while the acetyl group introduces electron-withdrawing effects that influence reactivity .

Table 1: Key Molecular Descriptors of 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone and Analogous Compounds

Property1-(2,3-Dihydroxynaphthalen-1-yl)ethanone (Theoretical)1-(3,4-Dihydroxynaphthalen-2-yl)ethanone 1,3-Dihydroxynaphthalene
Molecular FormulaC₁₂H₁₀O₃C₁₂H₁₀O₃C₁₀H₈O₂
Molecular Weight (g/mol)202.21202.21160.17
SMILESCC(=O)C1=C(C=CC2=CC=CC=C12O)OCC(=O)C1=CC2=CC=CC=C2C(=C1O)OOC1=CC=CC2=C1C=CC=C2O
InChIKeyNot reportedMXQDSSWGVGEFRP-UHFFFAOYSA-NQFFRVOWSIDCJSL-UHFFFAOYSA-N

The SMILES notation for the target compound (theoretical) differs from its 3,4-dihydroxy analog due to the distinct positioning of substituents. These structural variations significantly impact properties such as solubility, acidity, and spectroscopic profiles .

Spectroscopic Characterization

While experimental data for the target compound is scarce, analogs like 1-(3,4-dihydroxynaphthalen-2-yl)ethanone exhibit UV-Vis absorption maxima near 288–298 nm in ethanol, attributed to π→π* transitions in the aromatic system . Infrared spectroscopy of similar compounds reveals O-H stretching vibrations at ~3200–3500 cm⁻¹ and carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra would likely show distinct shifts for hydroxyl-protons (δ 8–10 ppm) and acetyl groups (δ 2.6–3.0 ppm for CH₃, δ 200–210 ppm for C=O in ¹³C NMR) .

Physicochemical Properties

Thermal Stability and Phase Behavior

The melting and boiling points of 1-(2,3-dihydroxynaphthalen-1-yl)ethanone remain unreported, but analogs provide benchmarks. For example:

  • 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone: No melting point listed, but its structural similarity suggests decomposition may precede melting .

  • 1,3-Dihydroxynaphthalene: Melts at 123–125°C and sublimes at higher temperatures .

  • 1-(1,4-Dihydroxynaphthalen-2-yl)ethanone: Estimated boiling point of 434.7°C .

The acetyl group generally reduces volatility compared to unsubstituted dihydroxynaphthalenes, as seen in the higher boiling point of acetylated derivatives .

Solubility and Reactivity

Polar functional groups (hydroxyl, acetyl) enhance solubility in polar solvents. For instance:

  • 1,3-Dihydroxynaphthalene: Soluble in ethanol (50 mg/mL) and water .

  • Acetylated analogs: Show moderate solubility in organic solvents like acetone and dimethyl sulfoxide (DMSO) but limited water solubility .

The compound’s acidity is governed by its hydroxyl groups. The pKa values of 1,3-dihydroxynaphthalene are ~9.15 , suggesting that the target compound’s hydroxyl protons may exhibit similar deprotonation behavior in aqueous solutions.

Synthesis and Derivatives

Synthetic Pathways

  • Friedel-Crafts Acylation: Acetylation of dihydroxynaphthalenes using acetyl chloride/AlCl₃ .

  • Hydrolysis of Aminonaphthols: As demonstrated in the synthesis of 1,3-dihydroxynaphthalene from 1,3-naphthalenediamine .

  • Cyclization Reactions: Ethyl phenylacetoacetate cyclization under acidic conditions yields dihydroxynaphthalene derivatives .

Applications and Research Significance

Analytical Chemistry

Dihydroxynaphthalenes are employed as reagents in spectrophotometric assays. For example, 1,3-dihydroxynaphthalene detects glucuronic acid in urine via chromogenic reactions . The target compound’s hydroxyl groups may similarly coordinate metal ions or participate in redox reactions for analytical purposes.

Biological Activity

While no direct studies exist, structurally related compounds exhibit antimicrobial properties. 1,3-Dihydroxynaphthalene shows activity against oral bacteria, suggesting potential for the acetylated derivative in pharmaceutical research .

Material Science

Polyhydroxylated naphthalenes are precursors for organic semiconductors and dyes. The acetyl group in 1-(2,3-dihydroxynaphthalen-1-yl)ethanone could enhance electron transport properties in conductive polymers .

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